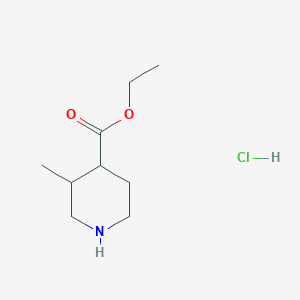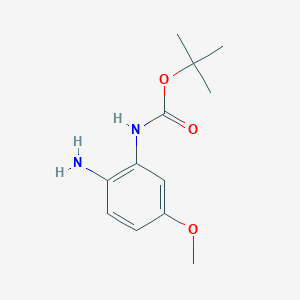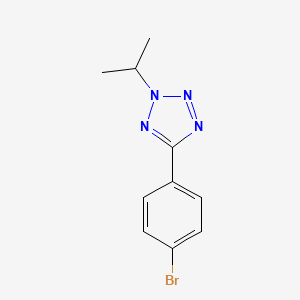
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol
Übersicht
Beschreibung
The compound “4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is an organic molecule that contains an indole group, a methoxy group, and a boronic ester group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methoxy group (-OCH3) is an ether group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar indole group, with the methoxy and boronic ester groups likely adding some degree of three-dimensionality. The exact bond lengths and angles would depend on the specific conformation and electronic structure of the molecule .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions with suitable partners. The indole and methoxy groups might also influence the reactivity and selectivity of these reactions .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung wird hauptsächlich in der organischen Synthese als Reagenz für Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein essentieller Schritt bei der Synthese komplexer organischer Moleküle, Arzneimittel und Polymere.
Arzneimittelforschung
Im Bereich der Arzneimittelforschung erleichtert die Boronsäureester-Einheit der Verbindung die Bildung von Pharmakophoren . Pharmakophore sind molekulare Gerüste, die die wesentlichen Merkmale tragen, die für die biologische Aktivität eines Arzneimittels verantwortlich sind, was diese Verbindung für die pharmazeutische Chemie wertvoll macht.
Materialwissenschaften
Der Nutzen der Verbindung erstreckt sich auf die Materialwissenschaften, wo sie zur Entwicklung von organischen elektronischen Materialien verwendet werden kann . Ihre strukturellen Eigenschaften ermöglichen die Feinabstimmung der elektronischen Eigenschaften, was entscheidend für die Herstellung organischer Halbleiter und leitfähiger Polymere ist.
Agrarchemie
In der Agrarchemie spielen solche Boronsäureester eine wichtige Rolle bei der Entwicklung von Pflanzenwachstumsregulatoren und Pestiziden . Sie können die Aktivität von Pflanzenhormonen verändern, wodurch Wachstumsmuster beeinflusst und die Ernteerträge verbessert werden.
Biokonjugationstechniken
Biokonjugationstechniken: profitieren von der Fähigkeit der Verbindung, stabile kovalente Bindungen mit Biomolekülen zu bilden . Dies ist besonders nützlich bei der Entwicklung von Diagnoseinstrumenten, wo es verwendet werden kann, um Antikörper oder andere Proteine zu markieren, ohne ihre Funktion zu beeinträchtigen.
Katalyse
Die Verbindung dient als Katalysator oder Katalysatorligand in verschiedenen chemischen Reaktionen . Ihre Boronsäuregruppe kann mit anderen Molekülen interagieren, um Reaktionsgeschwindigkeiten zu beschleunigen, was sie zu einer wertvollen Komponente in katalytischen Systemen macht.
Molekularprägung
In der Molekularprägung kann die Verbindung verwendet werden, um molekular geprägte Polymere (MIPs) zu erzeugen . Diese Polymere haben Hohlräume, die speziell auf die Erkennung und Bindung bestimmter Zielmoleküle zugeschnitten sind, was in Sensor- und Trenntechnologien nützlich ist.
Neurowissenschaftliche Forschung
Schließlich werden in der neurowissenschaftlichen Forschung Derivate von Indol, wie z. B. diese Verbindung, auf ihre potenziellen Auswirkungen auf das zentrale Nervensystem untersucht . Sie können eine Rolle bei der Entwicklung von Behandlungen für neurologische Erkrankungen spielen, indem sie die Neurotransmitteraktivität modulieren.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)13-9-10-11(17-13)7-6-8-12(10)18-5/h6-9,17H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRATVBPKOAAZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681933 | |
| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072811-21-2 | |
| Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)

![Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1463699.png)
![4-bromo-1-[(3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B1463700.png)








![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)

